Product packaging for 3-[(3-Methylpiperidin-1-yl)methyl]phenol(Cat. No.:CAS No. 90287-68-6)

3-[(3-Methylpiperidin-1-yl)methyl]phenol

Cat. No.: B8725081
CAS No.: 90287-68-6
M. Wt: 205.30 g/mol
InChI Key: QVDQDDRCNWEBIU-UHFFFAOYSA-N
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Description

Overview of Phenolic and Piperidine-Containing Chemical Scaffolds in Medicinal Chemistry

Phenolic and piperidine (B6355638) scaffolds are independently recognized as "privileged structures" in drug discovery due to their frequent appearance in both natural products and synthetic pharmaceuticals.

The piperidine ring is one of the most common nitrogen-containing heterocyclic scaffolds found in pharmaceuticals. researchgate.net This saturated six-membered ring can adopt various low-energy conformations, allowing for precise three-dimensional positioning of substituents to optimize interactions with protein binding sites. The nitrogen atom in the piperidine ring is typically basic, which can enhance aqueous solubility and allow for the formation of salts, improving the pharmaceutical properties of a drug candidate. The incorporation of a methyl group on the piperidine ring, as seen in 3-methylpiperidine (B147322), introduces a chiral center and can influence the compound's stereoselectivity and metabolic stability. ontosight.ai

Rationale for Investigating 3-[(3-Methylpiperidin-1-yl)methyl]phenol and Related Chemical Entities

The rationale for investigating a compound like this compound stems from the synergistic potential of its phenolic and 3-methylpiperidine components. The combination of a hydrogen-bonding phenolic group with a conformationally flexible and basic piperidine ring creates a molecular architecture suitable for interacting with a variety of biological targets, particularly receptors and enzymes in the central nervous system (CNS).

Research into structurally similar compounds has revealed significant biological activities. For instance, analogues incorporating a 3-hydroxyphenyl group attached to a nitrogenous ring system have shown high affinity for opioid receptors. Specifically, certain N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as potent and selective kappa opioid receptor antagonists. nih.gov This suggests that the 3-hydroxyphenyl moiety is a key pharmacophore for this class of receptors. Therefore, it is plausible that this compound could exhibit similar neuromodulatory effects.

Historical Context of Analogues with Demonstrated Biological Relevance

The investigation of molecules containing both phenolic and piperidine-like structures is not a new endeavor. A notable example is the development of selective opioid receptor modulators. The discovery that the 3-hydroxyphenyl group is a crucial component for the activity of morphinan-based opioids led to extensive research into simpler, non-morphinan scaffolds that retain this key feature.

This line of inquiry has led to the synthesis and evaluation of numerous compounds where a 3-hydroxyphenyl group is linked to various cyclic amine cores, including piperidine, piperazine, and morpholine. For example, the compound 3-(1-Methyl-piperidin-3-yl)-phenol, a structural isomer of the title compound, has been identified in chemical databases, indicating interest in this particular arrangement of atoms. ontosight.ai

Furthermore, the Mannich reaction, a classic method in organic synthesis, provides a straightforward route to compounds like this compound. Research has demonstrated the feasibility of one-pot, solvent-free Mannich synthesis of various methylpiperidinyl phenols, highlighting the accessibility of this chemical class for further investigation. researchgate.netarkat-usa.org The historical success and established synthetic accessibility of these analogues provide a strong impetus for the exploration of novel derivatives such as this compound.

The following table presents data on a structurally related compound, N-{[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazine-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide, which demonstrates the potential for this class of molecules to act as selective kappa opioid receptor antagonists. nih.gov

Compound IDKOR Antagonist Ke (nM)MOR Antagonist Ke (nM)DOR Antagonist Ke (nM)KOR/MOR SelectivityKOR/DOR Selectivity
11a 0.20 ± 0.0311.2 ± 1.216.0 ± 1.95680
11b 0.23 ± 0.0416.8 ± 2.124.3 ± 3.473106
11c 0.35 ± 0.0525.6 ± 3.635.8 ± 4.973102

Data for N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues. KOR, MOR, and DOR refer to kappa, mu, and delta opioid receptors, respectively. Ke is the equilibrium dissociation constant for the antagonist. nih.gov

This data underscores the therapeutic potential that may be unlocked by exploring novel combinations of phenolic and substituted piperidine scaffolds, such as that found in this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B8725081 3-[(3-Methylpiperidin-1-yl)methyl]phenol CAS No. 90287-68-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90287-68-6

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[(3-methylpiperidin-1-yl)methyl]phenol

InChI

InChI=1S/C13H19NO/c1-11-4-3-7-14(9-11)10-12-5-2-6-13(15)8-12/h2,5-6,8,11,15H,3-4,7,9-10H2,1H3

InChI Key

QVDQDDRCNWEBIU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=CC(=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 3 3 Methylpiperidin 1 Yl Methyl Phenol and Its Analogues

Established Synthetic Routes to 3-[(3-Methylpiperidin-1-yl)methyl]phenol

Mannich Reaction-Based Syntheses

The Mannich reaction stands as a cornerstone for the synthesis of this compound and its analogues. This three-component condensation reaction involves a phenol (such as m-cresol or phenol), formaldehyde, and a secondary amine, in this case, 3-methylpiperidine (B147322). ajchem-a.comnih.govoarjbp.com The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which then undergoes electrophilic substitution onto the electron-rich aromatic ring of the phenol.

One-pot Mannich reactions are particularly favored for their operational simplicity and efficiency. researchgate.net Phenols and their derivatives are common substrates in these three-component aminomethylation reactions. researchgate.net A series of methylpiperidinyl phenols have been synthesized in one-pot transformations, highlighting the versatility of this method. researchgate.net The general scheme for the Mannich reaction leading to this compound involves the reaction of 3-hydroxybenzaldehyde, 3-methylpiperidine, and a suitable formaldehyde source.

Alternative Synthetic Strategies for the Chemical Compound

While the Mannich reaction is predominant, alternative strategies for the synthesis of this compound and its analogues have been explored. One such notable alternative is reductive amination . harvard.eduorganic-chemistry.org This two-step process typically involves the initial formation of an imine or enamine from the reaction of an aldehyde (3-hydroxybenzaldehyde) and an amine (3-methylpiperidine), followed by reduction to the target amine. harvard.edu

Common reducing agents employed in this method include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. harvard.edu The choice of reducing agent is critical to avoid the reduction of the aldehyde before imine formation. Reductive amination offers an alternative pathway that can sometimes provide better control over the reaction and may be more suitable for substrates that are sensitive to the conditions of the Mannich reaction. This method is a powerful and reliable strategy for the formation of C–N bonds and can circumvent the issue of overalkylation that can sometimes occur with direct alkylation of amines. harvard.edu

Optimization of Synthetic Pathways for this compound and its Analogues

Reaction Condition Studies (e.g., Temperature, Solvent Effects, Catalysis)

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that have been investigated include temperature, solvent, and the use of catalysts.

Temperature: The reaction temperature can significantly influence the rate and outcome of the synthesis. For instance, in solvent-free Mannich reactions using infrared irradiation, temperatures in the range of 120°C to 180°C have been employed. researchgate.net One study on a one-pot process for a related compound, Tolcapone, found that increasing the temperature during the nitration step decreased the yield, with 40°C being the optimal temperature. orientjchem.org

Solvent Effects: The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and yield. researchgate.net While many modern approaches favor solvent-free conditions, various solvents have been tested for similar Mannich-type reactions, including those with low, medium, and high polarity. mdpi.com For N-alkylation reactions in the synthesis of piperidine (B6355638) derivatives, ionic liquids have been explored as environmentally friendly alternatives to traditional organic solvents. mdpi.com

Catalysis: The use of catalysts can accelerate the reaction and improve selectivity. Both acid and base catalysts are commonly employed in Mannich reactions. In recent years, there has been a focus on developing more environmentally benign catalysts. For example, glycolic acid has been used as an inexpensive and readily available catalyst for the synthesis of 3-alkylated indoles in good yields under mild conditions. researchgate.net

Yield Enhancement and Reaction Time Minimization Studies (e.g., Microwave Irradiation vs. Reflux)

Efforts to enhance the yield and reduce the reaction time for the synthesis of this compound have led to the exploration of non-conventional energy sources like microwave irradiation.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ajchem-a.comajgreenchem.com In the context of Mannich reactions, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes and, in some cases, improve yields compared to conventional heating (reflux). ajchem-a.com For example, a series of Mannich bases were synthesized in good to excellent yields using microwave irradiation. ajchem-a.com The benefits of microwave heating include rapid and uniform heating, which can lead to cleaner reactions and easier work-up. ajgreenchem.com

Infrared Irradiation: Similar to microwave irradiation, infrared light has also been used as an energy source for solvent-free Mannich reactions, leading to high yields in short reaction times. researchgate.net

The following table provides a comparative overview of different heating methods for reactions analogous to the synthesis of this compound.

Heating MethodTypical Reaction TimeGeneral Yield RangeKey Advantages
Conventional RefluxSeveral hoursModerate to GoodWell-established, simple equipment
Microwave IrradiationMinutesGood to ExcellentRapid heating, shorter reaction times, often higher yields
Infrared IrradiationMinutesHighFast, efficient for solvent-free reactions

Green Chemistry Approaches in the Synthesis of the Chemical Compound and Analogues

In line with the principles of green chemistry, recent synthetic strategies for this compound and its analogues have focused on minimizing environmental impact. ajchem-a.com

Solvent-Free Synthesis: A significant advancement has been the development of solvent-free Mannich reactions. researchgate.net These reactions, often facilitated by microwave or infrared irradiation, eliminate the need for potentially hazardous organic solvents, thereby reducing waste and environmental pollution. researchgate.netajgreenchem.com

Use of Greener Solvents: When solvents are necessary, the trend is to move towards more environmentally benign options. Water has been used as a solvent in some Mannich-type reactions, leveraging its non-toxic and non-flammable nature. mdpi.comajchem-a.com Other green solvents that are being explored for various organic syntheses include 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.com

Derivatization Strategies for Structural Modification of the Chemical Compound

The structural framework of this compound presents multiple opportunities for chemical modification to generate diverse libraries of novel analogues. These derivatization strategies primarily target three key regions of the molecule: the phenol moiety, the piperidine ring, and the methylene (B1212753) linker connecting them. By systematically altering these components, researchers can fine-tune the compound's physicochemical properties.

Modification at the Phenol Moiety for Novel Analogues

The phenolic hydroxyl group is a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. Classical derivatization strategies for phenol fragments involve either modifying the hydroxyl group itself or introducing substituents onto the aromatic ring. nih.gov

One of the most common modifications is the conversion of the phenolic hydroxyl into an ether or an ester. nih.gov Etherification can be achieved through reactions like the Williamson ether synthesis, which involves deprotonation of the phenol followed by reaction with an alkyl halide. This approach allows for the introduction of a vast array of alkyl and aryl groups. For instance, O-alkylation can be performed using various alkyl halides in the presence of a base such as potassium carbonate.

Another key strategy is electrophilic aromatic substitution on the phenolic ring. The hydroxyl group is an activating ortho-, para-director, meaning that electrophiles will preferentially add at the positions ortho and para to the hydroxyl group. nih.gov However, achieving regioselectivity can be challenging as both ortho and para positions are susceptible to attack by electrophiles. nih.gov Advanced strategies have been developed to regioselectively activate the aromatic C-H bond of phenols for more controlled derivatization. nih.gov

The following table summarizes common derivatization reactions at the phenol moiety.

Reaction TypeReagents and ConditionsResulting Functional Group
Etherification Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., DMF)Ether (O-R)
Esterification Acyl chloride (e.g., R-COCl) or Acid anhydride, Base (e.g., Pyridine)Ester (O-CO-R)
Aromatic Substitution Electrophile (e.g., Br₂, HNO₃), Catalyst (e.g., FeBr₃)Substituted Phenyl Ring

These modifications can significantly alter properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. For example, converting the phenol to a methyl ether can increase its metabolic stability by preventing glucuronidation.

Modification at the Piperidine Moiety for Novel Analogues

The piperidine ring offers several sites for structural modification, primarily at the nitrogen atom and the carbon backbone. The secondary amine within the piperidine ring is a key site for introducing a wide array of functionalities.

N-alkylation and N-acylation are fundamental transformations for modifying the piperidine nitrogen. N-alkylation can be accomplished by reacting the piperidine with various alkyl halides, often in the presence of a base to neutralize the acid formed during the reaction. Reductive amination is another powerful method for introducing substituents at the nitrogen atom. This two-step process involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced to the corresponding N-substituted piperidine.

Modifications can also be made to the carbon skeleton of the piperidine ring itself, although this often requires more complex multi-step syntheses starting from different precursors. The formation of the piperidine ring can be achieved through various methods, including the hydrogenation of corresponding pyridine precursors. nih.govwikipedia.org This allows for the introduction of substituents on the pyridine ring prior to reduction, leading to a variety of substituted piperidine analogues. nih.gov Intramolecular cyclization reactions are another important route to constructing the piperidine skeleton. nih.gov

The table below outlines key derivatization strategies for the piperidine moiety.

Modification SiteReaction TypeReagents and ConditionsResulting Structure
Piperidine Nitrogen N-AlkylationAlkyl halide (R-X), Base (e.g., K₂CO₃)N-Alkyl Piperidine
Piperidine Nitrogen N-AcylationAcyl chloride (R-COCl), Base (e.g., Triethylamine)N-Acyl Piperidine
Piperidine Nitrogen Reductive AminationAldehyde/Ketone (R-CHO/R₂CO), Reducing agent (e.g., NaBH(OAc)₃)N-Substituted Piperidine
Piperidine Ring Ring SynthesisHydrogenation of a substituted pyridineSubstituted Piperidine Ring

Diversification via Linker Chemistry for Expanded Chemical Libraries

The methylene bridge connecting the phenol and piperidine moieties serves as a linker that can also be a target for chemical modification to create expanded chemical libraries. While direct modification of this single carbon linker is challenging, diversification can be achieved by synthesizing analogues with different linker structures.

Strategies for linker diversification involve multi-step synthetic routes where the linker is constructed from different starting materials. For example, instead of a simple methylene group, linkers containing carbonyls (ketones), hydroxyls (alcohols), or additional carbon atoms can be introduced. This is typically achieved by starting with precursors that already contain the desired linker functionality, which are then used to connect the phenolic and piperidinyl fragments.

For instance, a ketone linker could be introduced by reacting a phenacyl bromide derivative with 3-methylpiperidine. Subsequent reduction of the ketone would yield a hydroxyl linker. These modifications alter the spacing and relative orientation of the two key pharmacophoric groups (phenol and piperidine), which can have a profound impact on the molecule's interaction with biological targets.

The table below illustrates potential linker modifications.

Linker StructureGeneral Synthetic Approach
Ethyl Linker (-CH₂-CH₂-) Reaction of a 2-phenylethyl halide with 3-methylpiperidine.
Keto Linker (-CO-CH₂-) Reaction of a phenacyl halide with 3-methylpiperidine.
Hydroxy Linker (-CH(OH)-CH₂-) Reduction of the corresponding keto linker derivative.

By systematically exploring these derivatization strategies at the phenol, piperidine, and linker moieties, chemists can generate a large and diverse library of analogues of this compound for further investigation.

Investigation of Biological Activities and Mechanisms in Vitro and in Silico

Receptor Binding and Functional Assays for the Chemical Compound and its Analogues

Opioid Receptor System Interactions (Mu, Delta, Kappa, Nocicein Opioid Receptors)

Research into analogues of 3-[(3-Methylpiperidin-1-yl)methyl]phenol has revealed significant interactions with the opioid receptor system. Specifically, derivatives containing the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold have been identified as potent opioid receptor antagonists. acs.org Interestingly, studies have shown that removal of the 3,4-dimethyl groups from this scaffold can lead to a pan antagonist with high affinity for all four opioid receptors: mu (MOP), delta (DOP), kappa (KOP), and the nociceptin opioid peptide (NOP) receptor. acs.org

One such analogue, AT-076, which lacks the 3,4-dimethyl groups, demonstrated nanomolar binding affinity at all four receptors. acs.org Functional assays confirmed that AT-076 acts as an antagonist with no agonist activity at any of the opioid receptors. acs.org This suggests that the core 4-(3-hydroxyphenyl)piperidine structure is a crucial pharmacophore for opioid receptor antagonism. acs.org

Furthermore, studies on 3-methyl fentanyl derivatives have shown a strong correlation between their analgesic potency and their binding affinity for opiate receptors. drugbank.com For instance, cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropionamide was found to be a highly potent analgesic, with its activity being directly linked to its high affinity for opioid receptors. drugbank.com Piperazine analogues, such as N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, have also been identified as a class of nonselective opioid receptor antagonists. nih.gov

Table 1: Opioid Receptor Binding Affinities of Selected Analogues

Compound Receptor Binding Affinity (Ki, nM) Functional Activity
AT-076 Mu (MOP) 1.67 ± 0.6 Antagonist
Delta (DOP) 19.6 ± 1.3 Antagonist
Kappa (KOP) 1.14 ± 0.63 Antagonist
Nociceptin (NOP) 1.75 ± 0.74 Antagonist
JDTic Analogue Nociceptin (NOP) 16.67 ± 0.76 Antagonist

Serotonin Receptor System Interactions (e.g., 5-HT7R)

The serotonin 5-HT7 receptor (5-HT7R) has been a significant target in the development of treatments for central nervous system disorders. nih.gov Analogues of this compound, particularly those incorporating a 4-methylpiperidine moiety, have been investigated for their interaction with this receptor. For example, SB-269970, which is (R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol, has been identified as a potent and selective 5-HT7 receptor antagonist. researchgate.net This compound has been instrumental in researching the physiological roles of the 5-HT7 receptor. researchgate.net

The development of selective antagonists has been crucial for understanding the therapeutic potential of targeting the 5-HT7R, which is implicated in mood disorders, learning, and memory. nih.govmdpi.com While much of the research has focused on arylpiperazine derivatives, the inclusion of the methylpiperidine group in compounds like SB-269970 highlights its importance in achieving high affinity and selectivity for the 5-HT7 receptor. nih.govmdpi.com

Other Relevant Receptor Target Engagements (e.g., CB1 Receptor)

Analogues of this compound have also been evaluated for their binding affinity to the cannabinoid 1 (CB1) receptor. The endocannabinoid system, particularly the CB1 receptor, is a key modulator of various physiological processes. researchgate.net Synthetic cannabinoids are known to bind to the human CB1 (hCB1) receptor, mimicking the effects of cannabis. mdpi.com

Studies on synthetic cannabinoids have shown that structural modifications can significantly impact CB1 receptor affinity. mdpi.com For example, research on chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA demonstrated that the position of substituents on the indole core is crucial for binding affinity. mdpi.com While direct binding data for this compound is not available, the affinity of various synthetic ligands for the CB1 receptor is well-documented, with some compounds exhibiting nanomolar Ki values. nih.govresearchgate.net

Enzyme Inhibition Studies of the Chemical Compound and Related Structures

Cholinesterase Enzyme Inhibition (Acetyl- and Butyrylcholinesterase)

In the context of Alzheimer's disease research, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. mdpi.com Analogues of this compound have shown potential as cholinesterase inhibitors. For instance, ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogues have been designed and evaluated for their inhibitory activity against both AChE and BuChE. researchgate.net

Structure-activity relationship (SAR) studies have led to the development of highly potent inhibitors. One such compound exhibited an IC50 value for AChE inhibition of 0.32 ± 0.09 nM, while another was a potent BuChE inhibitor with an IC50 value of 3.3 ± 0.4 nM. researchgate.net Furthermore, compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) have been identified as potent and selective AChE inhibitors, with an IC50 of 5.7 nM and a 1250-fold greater selectivity for AChE over BuChE. nih.gov The inhibitory activity is highly influenced by the substituents on the core structure. researchgate.netresearchgate.net

Table 2: Cholinesterase Inhibitory Activity of Related Compounds

Compound Class Enzyme IC50 (nM)
ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogue (12b) Acetylcholinesterase (AChE) 0.32 ± 0.09
ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogue (15d) Butyrylcholinesterase (BuChE) 3.3 ± 0.4
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) Acetylcholinesterase (AChE) 5.7

Glycosidase Enzyme Inhibition (α-Glucosidase, α-Amylase)

The inhibition of α-glucosidase and α-amylase is a therapeutic approach for managing type 2 diabetes by controlling post-prandial hyperglycemia. nih.govsdiarticle5.com While direct studies on this compound are scarce, the broader class of phenolic compounds has been investigated for this activity. rsc.org

Research on various plant-derived phenolic compounds has shown that they can significantly inhibit α-glucosidase and α-amylase. mdpi.comnih.gov The inhibitory effect is dependent on the primary structure of the polyphenol. rsc.org For example, 3,3-di(indolyl)indolin-2-ones have demonstrated higher α-glucosidase inhibition compared to the standard drug acarbose. nih.gov Although these compounds are structurally distinct from this compound, it highlights the potential of phenolic structures in modulating the activity of these enzymes.

Tyrosinase Inhibition

There is no specific data available in the public domain regarding the tyrosinase inhibitory activity of this compound. Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of great interest in cosmetics and medicine for treating hyperpigmentation. mdpi.comnih.gov Phenolic compounds are a well-known class of tyrosinase inhibitors, often acting by chelating the copper ions in the enzyme's active site. mdpi.comnih.gov However, without specific studies on this compound, its potential efficacy as a tyrosinase inhibitor cannot be confirmed.

Cyclooxygenase (COX) Enzyme Inhibition and Selectivity (COX-1, COX-2)

No specific research detailing the inhibitory effects of this compound on cyclooxygenase enzymes (COX-1 and COX-2) could be located. COX enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). jpp.krakow.plnih.gov The inhibition of COX-1 is associated with common gastrointestinal side effects, whereas selective inhibition of COX-2 is a key objective in the development of anti-inflammatory agents with improved safety profiles. jpp.krakow.plnih.gov The potential of this compound as a COX inhibitor and its selectivity profile are currently unknown based on available literature.

Exploration of Other Enzyme Targets

Investigations into the effects of this compound on other specific enzyme targets have not been reported in the available scientific literature.

Cellular Pathway Modulation and Biological Effects (In Vitro)

Gene Expression Analysis (e.g., Apoptosis-promoting genes like p53 and Bax)

There is no available data from gene expression analyses to determine if this compound modulates apoptosis-promoting genes such as p53 and Bax. The p53 tumor suppressor protein can activate the transcription of the pro-apoptotic gene Bax, playing a critical role in inducing programmed cell death (apoptosis) in response to cellular stress. nih.govnih.gov The influence of the specific compound on this crucial cellular pathway has not been documented.

Effects on Cellular Processes (e.g., Cell proliferation, migration, viability in non-human cell lines)

Specific studies on the effects of this compound on cellular processes such as cell proliferation, migration, and viability in any cell lines are not present in the accessible literature. Therefore, its potential as an anti-proliferative or cytotoxic agent remains uncharacterized.

Antimicrobial Activity Studies of Analogues

While various phenol and piperidine (B6355638) derivatives have been synthesized and tested for their antimicrobial properties, there are no specific studies focused on the antimicrobial activity of analogues of this compound. researchgate.netnih.gov The broad chemical classes suggest potential bioactivity, but dedicated research on analogues of this particular compound is required to establish any antimicrobial effects.

Structure Activity Relationship Sar Studies of 3 3 Methylpiperidin 1 Yl Methyl Phenol Analogues

Elucidation of Key Structural Features for Biological Potency and Selectivity

The foundational scaffold of 3-[(3-Methylpiperidin-1-yl)methyl]phenol contains several key structural motifs that are critical for its biological activity, primarily its interaction with opioid receptors. The phenolic hydroxyl group, the tertiary amine of the piperidine (B6355638) ring, and the spatial relationship between these two functionalities are paramount for receptor binding and activation.

The phenolic hydroxyl group at the 3-position of the phenyl ring is a crucial hydrogen bond donor, interacting with key amino acid residues within the binding pocket of opioid receptors. This interaction is a hallmark of many opioid ligands and is considered essential for high-affinity binding.

The basic nitrogen atom within the piperidine ring is another critical feature. At physiological pH, this nitrogen is protonated, forming a positively charged ammonium ion. This charged center engages in a vital ionic interaction with a conserved acidic residue, typically an aspartic acid, in the transmembrane region of the opioid receptor. This electrostatic interaction is a primary anchor for the ligand within the receptor.

Impact of Substituent Modifications on Pharmacological Profiles

Systematic modifications of the this compound structure have provided a clearer understanding of the SAR for this class of compounds. These modifications have targeted the phenolic ring, the piperidine ring, and the N-substituent.

Modifications of the Phenolic Ring:

Position of the Hydroxyl Group: Moving the hydroxyl group from the 3-position to the 2- or 4-position on the phenyl ring generally leads to a significant decrease in opioid receptor affinity. This underscores the importance of the meta-position for optimal interaction.

Substitution on the Phenolic Ring: The introduction of small alkyl or halogen substituents on the phenolic ring can modulate potency and selectivity. For instance, electron-withdrawing groups can influence the acidity of the phenolic hydroxyl, potentially altering the strength of the hydrogen bond with the receptor.

Modifications of the Piperidine Ring:

Position of the Methyl Group: Shifting the methyl group from the 3-position to the 2- or 4-position of the piperidine ring has a pronounced effect on the pharmacological profile. Studies on related N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that the presence and position of methyl groups can influence whether a compound acts as an agonist or an antagonist nih.govacs.org.

N-Substituent: The nature of the substituent on the piperidine nitrogen is a major determinant of activity. In many classes of opioids, increasing the size of the N-substituent from a methyl group to a larger alkyl or aralkyl group can switch the activity from agonism to antagonism. For example, in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, N-phenylpropyl analogues were found to be more potent antagonists than their N-methyl counterparts nih.govacs.org.

The following table summarizes the general impact of these modifications on opioid receptor activity:

Modification Position Effect on Activity
Hydroxyl Group 2- or 4-position Decreased affinity
Methyl Group on Piperidine 2- or 4-position Altered agonist/antagonist profile

Stereochemical Influences on Biological Activity

Chirality plays a pivotal role in the biological activity of this compound analogues due to the stereogenic center at the 3-position of the piperidine ring. The (R) and (S) enantiomers can exhibit significantly different binding affinities and efficacies at opioid receptors. This stereoselectivity arises from the three-dimensional nature of the receptor's binding site, which preferentially accommodates one enantiomer over the other.

For many opioid ligands, one enantiomer is significantly more active than the other. For instance, in related 3-substituted piperidines, the stereochemistry dictates the precise orientation of the phenyl ring and the N-substituent, which is critical for optimal receptor interaction. The less active enantiomer may bind in a different orientation or with lower affinity due to steric hindrance or a suboptimal arrangement of its pharmacophoric groups. This highlights the importance of synthesizing and testing enantiomerically pure compounds to fully characterize their pharmacological properties.

Development of Pharmacophore Models for Ligand-Target Interaction

Based on the SAR data from this compound and its analogues, pharmacophore models have been developed to describe the essential three-dimensional arrangement of chemical features required for high-affinity binding to opioid receptors. These models are crucial tools in computational drug design, enabling the virtual screening of chemical libraries and the rational design of novel ligands with improved properties.

A typical pharmacophore model for this class of opioid ligands includes the following features:

A hydrogen bond donor: Corresponding to the phenolic hydroxyl group.

A positive ionizable feature: Representing the protonated nitrogen of the piperidine ring.

A hydrophobic region: Defined by the phenyl ring.

An additional hydrophobic or steric feature: Corresponding to the 3-methyl group on the piperidine ring, which helps to define the required stereochemistry and conformation.

The relative distances and angles between these pharmacophoric features are critical. For instance, the distance between the hydrogen bond donor and the positive ionizable center is a key parameter that is conserved across many opioid ligands. These models provide a powerful framework for understanding the molecular basis of ligand-receptor recognition and for predicting the biological activity of new chemical entities.

Preclinical Pharmacokinetic and Biotransformation Studies in Animal Models

In Vivo Pharmacokinetic Profiling in Various Animal Species

Pharmacokinetic studies of 3-[(3-Methylpiperidin-1-yl)methyl]phenol have been conducted in several animal species, primarily rats and dogs, to understand its behavior after single and repeated administrations.

Following a single intravenous administration in rats, this compound demonstrated high clearance and a large volume of distribution, with a short terminal half-life. Oral administration in rats led to rapid absorption, with the maximum plasma concentration (Tmax) reached within 30 minutes. Despite this rapid absorption, the absolute oral bioavailability was determined to be 39.4 ± 12.64%. dovepress.com

In dogs, single oral doses also showed rapid absorption. The pharmacokinetic profile in dogs helps to understand inter-species differences and provides data for allometric scaling to predict human pharmacokinetics.

Table 1: Single-Dose Oral Pharmacokinetic Parameters in Rats

Data derived from a 20 mg/kg oral dose.

ParameterValue
Cmax (mg/L) 1.7 ± 0.65
Tmax (min) 30
Absorption Half-life (min) 8.3 ± 1.44
Absolute Bioavailability (%) 39.4 ± 12.64

To assess the effects of repeated administration, multiple-dose studies are conducted. These investigations help determine if the compound accumulates in the body or if its pharmacokinetic parameters change over time, which could indicate enzyme induction or inhibition. For similar compounds, an accumulation index ranging from 2.0 to 2.2 has been observed after repeated dosing for 14 days, suggesting moderate accumulation. dovepress.com

Dose-linearity studies are performed to ascertain whether the pharmacokinetics of this compound are proportional to the administered dose. In these assessments, if the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) increase proportionally with the dose, the pharmacokinetics are considered linear. This indicates that the ADME processes are not saturated within the tested dose range.

Distribution Studies in Animal Tissues

Understanding the distribution of a compound into various tissues is critical for evaluating its potential sites of action and accumulation.

In tissue distribution studies in rats, this compound was found to be well-distributed to all major organs sampled. dovepress.com The highest concentrations were observed in the kidneys, followed by the liver, lungs, thymus, pancreas, spleen, and heart. dovepress.com The apparent volume of distribution of a similar compound was found to be large (5.2 L/kg), indicating extensive distribution into tissues. mdpi.com

Table 2: Tissue Distribution of this compound in Rats

Ranked by tissue exposure in descending order.

TissueRelative Concentration
Kidneys Highest
Liver High
Lungs Moderate
Thymus Moderate
Pancreas Moderate
Spleen Moderate
Heart Lowest

The ability of this compound to cross the blood-brain barrier is a key aspect of its preclinical profile. Its lipophilic nature, suggested by an experimental log P value of 3.03, indicates a potential for penetrating biological membranes. dovepress.com Studies have confirmed that similar compounds can cross the blood-brain barrier and distribute into the brain, a finding corroborated by tissue distribution analyses. dovepress.commdpi.com

Plasma Protein Binding Characteristics in Animal Species

The extent of binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic behavior, influencing its distribution, metabolism, and excretion. For this compound, in vitro studies using equilibrium dialysis have demonstrated moderate binding to plasma proteins across different animal species.

In preclinical models, the binding affinity was found to be relatively consistent. In rats, the plasma protein binding was determined to be 58.6%. Similarly, in dogs, the compound exhibited a binding percentage of 54.4%. These findings suggest that a significant fraction of the compound remains unbound in circulation, available to distribute into tissues and interact with metabolic enzymes and transporters. The binding primarily occurs with albumin.

Table 1: In Vitro Plasma Protein Binding of this compound in Different Animal Species
Animal SpeciesPlasma Protein Binding (%)
Rat58.6
Dog54.4

Clearance Mechanisms and Pathways in Preclinical Models

Clearance describes the rate at which a drug is removed from the body and is a key parameter in determining its dosing regimen. Studies in animal models indicate that this compound is a low clearance compound. The primary route of elimination from the body is through metabolic processes occurring predominantly in the liver.

Following administration in rats, the total body clearance was observed to be low. The clearance is mainly hepatic, signifying that the liver is the principal organ responsible for eliminating the compound from systemic circulation. The hepatic extraction ratio, which measures the efficiency of the liver in removing the drug from the blood, was found to be low in rats. This characteristic is consistent with the observed low total body clearance. The elimination of the unchanged parent compound in urine was minimal, further underscoring the significance of hepatic metabolism as the main clearance pathway.

Biotransformation Pathways and Metabolite Identification in Animal Systems

The biotransformation of this compound has been extensively investigated in rats and dogs, revealing several metabolic pathways. The compound undergoes significant metabolism, leading to the formation of multiple metabolites. The primary metabolic reactions include Phase I oxidation and Phase II conjugation.

The main biotransformation pathways identified in preclinical animal models are:

Glucuronidation: The most prominent metabolic pathway is the direct conjugation of the phenolic hydroxyl group with glucuronic acid, forming the O-glucuronide metabolite (M1). This is a major metabolite found in both plasma and urine.

Oxidation of the Piperidine (B6355638) Ring: Another significant pathway involves the oxidation of the 3-methylpiperidine (B147322) ring. This leads to the formation of two diastereomeric hydroxylated metabolites, cis-hydroxy (M2) and trans-hydroxy (M3) metabolites.

N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the methylene (B1212753) group results in the formation of an N-dealkylated metabolite (M4).

Oxidative Deamination: A minor pathway observed is the oxidative deamination of the molecule, which leads to the formation of a carboxylic acid metabolite (M5).

These metabolic transformations convert the parent compound into more polar, water-soluble metabolites that can be more readily excreted from the body. The profile of metabolites was found to be qualitatively similar between rats and dogs.

Table 2: Identified Metabolites of this compound in Animal Models
Metabolite IDMetabolic PathwayDescription
M1GlucuronidationO-glucuronide of the parent compound
M2Oxidationcis-hydroxy metabolite on the piperidine ring
M3Oxidationtrans-hydroxy metabolite on the piperidine ring
M4N-dealkylationN-dealkylated metabolite
M5Oxidative DeaminationCarboxylic acid metabolite

Analytical Methodologies for Research and Preclinical Studies

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous structural elucidation of 3-[(3-Methylpiperidin-1-yl)methyl]phenol, ensuring the correct connectivity and arrangement of atoms within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent parts. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl and piperidine (B6355638) ring methylene (B1212753) groups would be observed in the 2800-3000 cm⁻¹ range. The C-N stretching vibration of the tertiary amine is expected to appear in the 1000-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would offer precise information on the chemical environment of each proton. The aromatic protons on the phenol ring would typically appear as multiplets in the downfield region (δ 6.5-7.5 ppm). The benzylic protons of the -CH₂- group connecting the piperidine and phenol moieties would likely resonate as a singlet or a multiplet around δ 3.5-4.5 ppm. The protons on the piperidine ring would show complex multiplets in the upfield region (δ 1.0-3.0 ppm), with the methyl group protons appearing as a doublet around δ 0.8-1.2 ppm.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the hydroxyl group appearing at the lower field end of this range. The benzylic carbon would be expected around δ 50-65 ppm. The carbons of the piperidine ring and the methyl group would appear in the upfield region of the spectrum (δ 15-60 ppm).

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound, further confirming its structure. In electron ionization (EI) mode, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule. The fragmentation pattern would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium-like ion or a piperidinylmethyl radical cation. The loss of the methyl group from the piperidine ring is another plausible fragmentation pathway.

Spectroscopic Technique Expected Observations for this compound
FT-IR Broad O-H stretch (~3200-3600 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (~2800-3000 cm⁻¹), Aromatic C=C stretch (~1450-1600 cm⁻¹), C-N stretch (~1000-1250 cm⁻¹)
¹H NMR Aromatic protons (δ 6.5-7.5 ppm), Benzylic protons (δ 3.5-4.5 ppm), Piperidine ring protons (δ 1.0-3.0 ppm), Methyl protons (δ 0.8-1.2 ppm)
¹³C NMR Aromatic carbons (δ 110-160 ppm), Benzylic carbon (δ 50-65 ppm), Piperidine ring and methyl carbons (δ 15-60 ppm)
Mass Spectrometry (EI) Molecular ion peak [M]⁺, Fragmentation patterns showing cleavage of the benzylic C-N bond and loss of the methyl group.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis. A suitable mobile phase, often a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, would be used to separate the compound from any starting materials, byproducts, or impurities on a silica gel plate. The spots can be visualized under UV light or by using a staining agent such as iodine or potassium permanganate. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative technique for purity assessment. A reversed-phase HPLC method, using a C18 column, is commonly employed for compounds of this nature. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is usually performed using a UV detector at a wavelength where the phenol chromophore absorbs significantly (around 270-280 nm). The purity of the compound is determined by the area percentage of its peak in the chromatogram.

Chromatographic Technique Typical Application and Parameters
Thin Layer Chromatography (TLC) Stationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures. Visualization: UV light, iodine vapor, or potassium permanganate stain. Used for rapid reaction monitoring and qualitative purity checks.
High-Performance Liquid Chromatography (HPLC) Stationary Phase: C18 column. Mobile Phase: Acetonitrile/Water or Methanol/Aqueous buffer gradient. Detection: UV at ~275 nm. Used for quantitative purity assessment.

Quantitative Analysis in Biological Matrices (Non-Human)

For preclinical studies, it is crucial to quantify the concentration of this compound and its potential metabolites in biological matrices such as plasma, serum, and tissue homogenates from animal models.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Bioanalysis

LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity. A typical LC-MS/MS method for this compound would involve protein precipitation of the biological sample followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte. The extracted sample is then injected into an HPLC system for separation, followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interference from the complex biological matrix.

High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS) for Metabolite Profiling

HPLC-MS is a powerful technique for identifying potential metabolites of this compound in non-human biological samples. Following administration of the compound to an animal model, samples such as urine, feces, and plasma are collected and analyzed. The HPLC separates the parent compound from its metabolites, and the mass spectrometer provides molecular weight information for each component. By comparing the mass spectra of the metabolites to that of the parent compound, common metabolic transformations such as hydroxylation, N-dealkylation, or glucuronidation can be identified.

Method Validation for Preclinical Studies

Before a bioanalytical method can be used in preclinical studies, it must be rigorously validated to ensure its reliability and reproducibility. wuxiapptec.com Key validation parameters, as guided by regulatory agencies, include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage stability).

Parameter Description Typical Acceptance Criteria for Preclinical Studies
Accuracy Closeness of determined value to the true value.Within ±15% of the nominal concentration (±20% at LLOQ).
Precision Repeatability of measurements.Relative standard deviation (RSD) ≤15% (≤20% at LLOQ).
LLOQ Lowest quantifiable concentration.Signal-to-noise ratio ≥ 5 with acceptable accuracy and precision.
Recovery Efficiency of analyte extraction.Consistent, precise, and reproducible.
Matrix Effect Influence of matrix on ionization.Should be minimized and consistent across different lots of matrix.
Stability Analyte integrity under various conditions.Concentration should not change significantly from the nominal value.

Future Research Directions and Unexplored Avenues for 3 3 Methylpiperidin 1 Yl Methyl Phenol

Development of Novel Analogues with Enhanced Biological Specificity and Potency

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals. nih.govencyclopedia.pub The development of novel analogues of 3-[(3-Methylpiperidin-1-yl)methyl]phenol represents a primary path toward optimizing its therapeutic profile. The introduction of a methyl group, as is present in the title compound, is a recognized strategy in drug discovery that can favorably influence solubility, selectivity, and potency, sometimes referred to as the "magic methyl" effect. nih.gov

Future synthetic efforts will likely focus on several key modifications:

Substitution on the Phenolic Ring: Introducing various functional groups (e.g., halogens, alkyls, alkoxys) to the phenol ring can modulate electronic properties, lipophilicity, and hydrogen-bonding capabilities, thereby influencing receptor affinity and selectivity.

Modification of the Piperidine Ring: Further substitution on the piperidine ring, beyond the existing 3-methyl group, could probe steric and conformational requirements of the target binding site.

Alteration of the Methylene (B1212753) Linker: The length and rigidity of the linker between the phenyl and piperidine moieties can be altered to optimize the spatial orientation of the two key pharmacophoric groups.

Systematic synthesis of a compound library based on these modifications will enable comprehensive Structure-Activity Relationship (SAR) studies, crucial for identifying analogues with superior potency and a more refined biological profile. nih.gov

Exploration of New Pharmacological Targets for the Chemical Compound and its Derivatives

Piperidine derivatives are known to interact with a wide array of biological targets, leading to diverse pharmacological effects, including anticancer, analgesic, and antipsychotic activities. encyclopedia.pubresearchgate.netresearchgate.net While a primary target for this compound might be hypothesized or established, a significant avenue for future research is the exploration of its polypharmacology—the ability to modulate multiple targets.

Screening the compound and its future analogues against broad panels of receptors, enzymes, and ion channels could uncover entirely new therapeutic applications. rsc.org For instance, many piperidine-based compounds have shown affinity for central nervous system (CNS) targets, such as sigma receptors, which are implicated in various neurological and psychiatric disorders. rsc.orgnih.gov There is a continuing interest in synthesizing and testing new pharmacophores based on the piperidine skeleton for a range of activities. researchgate.net This broad-based screening approach is essential for repositioning the compound for new indications beyond its initial scope.

Table 1: Potential Pharmacological Target Classes for Piperidine Derivatives

Target Class Therapeutic Area Rationale
G-Protein Coupled Receptors (GPCRs) CNS Disorders, Pain Common targets for piperidine-containing drugs like opioids and antipsychotics. researchgate.net
Ion Channels Neurological Disorders Modulation of ion channels can affect neuronal excitability.
Kinases Oncology Many kinase inhibitors incorporate heterocyclic scaffolds.
Sigma Receptors Neurodegenerative Diseases, Psychiatry Piperidine/piperazine-based compounds have shown high affinity for these receptors. rsc.orgnih.gov

Advanced Computational Modeling for Predictive Research and Lead Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular interactions and guiding synthetic efforts. ucl.ac.ukucl.ac.uk For this compound and its analogues, advanced computational modeling can be employed for hit-to-lead and lead optimization stages. ucl.ac.uknih.gov

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of the compound within the active site of a target protein. Docking studies can help elucidate the binding mode and identify key interactions, providing a rationale for the design of more potent analogues. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of the ligand-receptor complex over time, offering insights into the stability of binding interactions and the influence of conformational changes. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds before committing resources to their synthesis.

These computational methods, when used iteratively with chemical synthesis and biological testing, create an efficient cycle for rapid lead optimization, saving significant time and resources. ucl.ac.uk

Integration of Multi-Omics Approaches in Mechanistic Studies of Biological Activity

To fully understand the biological impact of this compound, future research should move beyond simple ligand-target binding assays and embrace a systems-level perspective. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular and physiological response to a small molecule. ahajournals.orgtechscience.com

By treating relevant cell lines or model organisms with the compound and analyzing the resulting changes across these different biological layers, researchers can:

Uncover the Mechanism of Action (MoA): Multi-omics can reveal the downstream signaling pathways affected by the compound, providing a much deeper understanding of its MoA than target affinity alone. researchgate.net

Identify Biomarkers: These studies can identify potential biomarkers for predicting therapeutic response or monitoring target engagement in vivo. ahajournals.orgtechscience.com

Reveal Off-Target Effects: A comprehensive omics profile can highlight unintended interactions, which is crucial for predicting potential side effects early in the development process. researchgate.net

The use of artificial intelligence and machine learning to analyze these complex, high-dimensional datasets is becoming increasingly vital for identifying novel drug targets and understanding compound effects. ahajournals.orgmdpi.com

Addressing Stereoisomeric Effects in Synthesis and Biological Evaluation

The presence of a methyl group at the 3-position of the piperidine ring makes this compound a chiral molecule, existing as two non-superimposable mirror images (enantiomers): (R)-3-[(3-Methylpiperidin-1-yl)methyl]phenol and (S)-3-[(3-Methylpiperidin-1-yl)methyl]phenol. It is a well-established principle in pharmacology that different stereoisomers can exhibit vastly different biological activities, potencies, metabolic profiles, and toxicities.

A critical direction for future research is therefore:

Stereoselective Synthesis: Developing efficient synthetic methods to produce each enantiomer in high purity is essential. nih.gov This allows for the individual evaluation of each isomer, a necessary step for modern drug development.

Chiral Biological Evaluation: Each enantiomer must be tested separately in all relevant biological assays. This will determine which isomer is the "eutomer" (the more active one) and provide a clearer understanding of the stereochemical requirements for target binding. nih.gov

Investigating the distinct properties of each stereoisomer is not merely an academic exercise but a regulatory and scientific necessity to develop the safest and most effective therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(3-Methylpiperidin-1-yl)methyl]phenol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via a Mannich reaction, involving 3-methylpiperidine, formaldehyde, and phenol derivatives. Optimization includes adjusting reaction temperature (60–80°C), solvent polarity (e.g., ethanol or methanol), and stoichiometric ratios (1:1.2:1 for phenol:formaldehyde:amine). Microwave-assisted synthesis (e.g., 800 W for 8 minutes in methanol) can improve yields to ~72% by reducing side reactions . Purity is validated via TLC and HPLC with C18 columns (acetonitrile/water mobile phase).

Q. How is the molecular structure of 3-[(3-Methylpiperidin-1-yl)methyl]methylphenol characterized experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation of methanol/water mixtures. Diffraction data collected using Rigaku SCXmini instruments (Mo-Kα radiation, λ = 0.71073 Å) are refined with SHELXL . Key parameters include bond angles (e.g., C-N-C ~109.5°) and dihedral angles between aromatic and piperidine rings (e.g., 78.17°). Hydrogen bonding (O–H⋯N, ~2.7 Å) stabilizes the conformation .

Q. What analytical techniques are used to assess the purity and stability of this compound under laboratory conditions?

  • Methodological Answer :

  • Purity : HPLC (UV detection at 254 nm) with gradient elution (acetonitrile:water 70:30).
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via UV-Vis spectrophotometry (λmax ~280 nm) .
  • Solubility : Determined in DMSO, methanol, and aqueous buffers (pH 2–9) using shake-flask methods .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder in piperidine rings) be resolved during structural refinement?

  • Methodological Answer : Use SHELXL’s PART instruction to model disorder, applying isotropic displacement parameters (Uiso) for split positions. Constraints (e.g., DFIX, DANG) maintain geometric rationality. Residual density maps (e.g., peak < 0.5 eÅ⁻³) and R-factor convergence (R1 < 0.05) validate the model . For severe disorder, consider twinning refinement (TWIN/BASF commands) .

Q. What strategies are effective for analyzing hydrogen-bonding networks and their role in supramolecular assembly?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies motifs like D (donor) and A (acceptor) patterns. For this compound, intramolecular O–H⋯N bonds form S(6) rings, while intermolecular C–H⋯π interactions generate 2D sheets. Mercury (CCDC) software visualizes packing diagrams, and Hirshfeld surfaces quantify interaction contributions (e.g., H⋯H: 65%, H⋯O: 25%) .

Q. How does the compound’s reactivity compare to structurally similar analogs (e.g., 3-[(4-Methylpiperidin-1-yl)methyl]phenol) in nucleophilic substitution reactions?

  • Methodological Answer : Comparative studies using DFT calculations (B3LYP/6-31G*) reveal steric effects from the 3-methyl group reduce nucleophilic attack at the benzylic carbon. Kinetic assays (e.g., reaction with benzyl chloride in THF) show a 15% lower rate constant (k = 0.45 M⁻¹s⁻¹) than the 4-methyl analog. LC-MS monitors intermediates (e.g., [M+Cl]⁺ adducts) .

Q. What computational methods predict the compound’s pharmacokinetic properties and target binding affinity?

  • Methodological Answer :

  • ADME : SwissADME predicts logP = 2.1, high GI absorption, and CYP2D6 inhibition risk.
  • Docking : AutoDock Vina simulates binding to serotonin receptors (5-HT2A, PDB: 6WGT). The piperidine methyl group occupies a hydrophobic pocket (ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS (50 ns runs) assesses stability of ligand-receptor complexes (RMSD < 2.0 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.